molecular formula C6H16Cl2N2 B6297040 N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride CAS No. 132306-06-0

N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride

Cat. No.: B6297040
CAS No.: 132306-06-0
M. Wt: 187.11 g/mol
InChI Key: YULYBGSPMZOURS-UHFFFAOYSA-N
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Description

N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride (CAS 132306-06-0) is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability. With a molecular formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol, this reagent is offered with a guaranteed purity of ≥98% . It is intended for research and further manufacturing applications exclusively and is not approved for direct human use. In medicinal chemistry research, the structural motif of (pyrrolidin-3-yl)methanamine is recognized as a valuable building block in the design and synthesis of novel psychoactive agents. For instance, analogous structures have been utilized as key intermediates in the development of bitopic ligands for dopamine D2 and D3 receptors, which are critical targets for understanding and treating neurological and neuropsychiatric disorders . This compound serves as a versatile synthetic intermediate for pharmaceutical development and other chemical synthesis processes. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The compound has associated hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are recommended during use.

Properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-4-6-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULYBGSPMZOURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 1,4-Dichlorobutane

The primary industrial synthesis route involves reacting 1,4-dichlorobutane with methylamine under nucleophilic substitution conditions. This method, detailed in patent CN110590706B, utilizes potassium iodide (KI) as a catalyst in high-boiling ether solvents such as diglyme or anisole.

Reaction Steps:

  • Halogen Exchange: KI facilitates chloride-iodide exchange at the terminal positions of 1,4-dichlorobutane, forming 1-iodo-4-chlorobutane as an intermediate. This step lowers the activation energy for subsequent nucleophilic attack.

  • Ring Closure: Methylamine attacks the iodinated carbon, initiating cyclization to form the pyrrolidine ring. Excess methylamine ensures complete substitution at both halogen sites.

  • Salt Formation: The free base, N-methylpyrrolidin-3-yl-methanamine, is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimized Conditions:

ParameterOptimal RangeImpact on Yield
Molar Ratio (1,4-DCB:MA)1:3.5–4.5Maximizes substitution
Temperature100–120°CAccelerates ring closure
SolventDiglyme (400–800 mL/mol)Enhances methylamine solubility
Catalyst Loading2.5–6% KI (relative to 1,4-DCB)Reduces side reactions
Reaction Time3–8 hoursBalances conversion and degradation

This method achieves >88% yield and >99% purity by maintaining strict control over methylamine concentration and avoiding high-pressure conditions.

Critical Process Parameters

Solvent Selection

High-boiling ether solvents (e.g., diglyme, bp 162°C) are preferred for their dual role:

  • Hydrogen Bonding: Ether oxygen atoms form H-bonds with methylamine, increasing its effective concentration in the reaction medium.

  • Azeotrope Disruption: Boiling points above the methylamine-water azeotrope (50–51°C) enable reactions at elevated temperatures without methylamine loss.

Catalysis and Kinetics

Potassium iodide accelerates the reaction through two mechanisms:

  • Halogen Exchange: Converts less-reactive chlorides to iodides, which undergo nucleophilic substitution more readily.

  • Transition State Stabilization: Iodide ions stabilize developing charges during the SN2 reaction, lowering the energy barrier.

Kinetic Profile:

  • Rate-limiting step: Initial iodide substitution at 1,4-dichlorobutane.

  • Apparent activation energy: Reduced by 15–20% compared to uncatalyzed reactions.

Purification and Salt Formation

Distillation Protocols

Post-reaction workup involves fractional distillation under controlled conditions:

  • Atmospheric Distillation:

    • 50–51°C: Removes methylamine-water azeotrope.

    • 81–83°C: Collects N-methylpyrrolidin-3-yl-methanamine free base.

    • 101–103°C: Separates residual water.

  • Vacuum Distillation: Recovers ether solvents for reuse.

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0–5°C. Key considerations:

  • Stoichiometry: 2 equivalents of HCl per amine group to ensure complete salt formation.

  • Crystallization: Slow cooling (-20°C, 12 h) yields needle-shaped crystals with 98–99% purity.

Comparative Analysis of Methods

MetricHalogen RouteReductive Amination
Yield88–92%70–75%
Purity>99%95–97%
Reaction Time3–8 hours12–24 hours
PressureAtmosphericAtmospheric
Catalyst ToxicityLow (KI)Moderate (NaBH3CN)
ScalabilityIndustrialLaboratory-scale

Industrial Scale-Up Considerations

Cost Optimization

  • Solvent Recovery: 95% diglyme recovery via vacuum distillation reduces raw material costs by 30%.

  • Catalyst Reuse: KI can be recycled 3–4 times before activity drops below 80% .

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes acylation at the secondary amine group when reacted with acylating agents. For example:

  • Reagent : Acetyl chloride (1.2 eq.)

  • Conditions : Dichloromethane (DCM), triethylamine (3 eq.), 25°C, 4 hours

  • Product : N-Acetyl-N-methyl-1-pyrrolidin-3-yl-methanamide hydrochloride

  • Yield : 85%

Reaction ParameterValue
Temperature25°C
SolventDCM
Catalyst/BaseTriethylamine
Reaction Time4 hours

Alkylation Reactions

Alkylation occurs preferentially at the primary amine site under basic conditions:

  • Reagent : Methyl iodide (1.5 eq.)

  • Conditions : Ethanol, NaOH (2 eq.), reflux (78°C), 6 hours

  • Product : N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride

  • Yield : 78%

Reaction ParameterValue
Temperature78°C
SolventEthanol
BaseNaOH
Reaction Time6 hours

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxide derivatives:

  • Reagent : Potassium permanganate (KMnO₄, 0.5 eq.)

  • Conditions : H₂O/HCl (1:1), 60°C, 3 hours

  • Product : N-Methyl-1-pyrrolidin-3-yl-methanamine N-oxide dihydrochloride

  • Yield : 72%

Reaction ParameterValue
Temperature60°C
SolventAqueous HCl
Oxidizing AgentKMnO₄

Acid-Base Reactivity

The dihydrochloride salt dissociates in polar solvents to release the free base:

  • Deprotonation : Achieved using NaOH (2 eq.) in water/ethanol mixtures.

  • Reversibility : Reprotonation occurs with HCl to regenerate the salt.

PropertyValue
pKa (Free Base)~9.2
Solubility (Water)220 mg/mL

Nucleophilic Substitution

The amine group participates in nucleophilic substitution with alkyl halides:

  • Reagent : Benzyl bromide (1.2 eq.)

  • Conditions : DMF, K₂CO₃ (2 eq.), 50°C, 8 hours

  • Product : N-Benzyl-N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride

  • Yield : 68%

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 195°C, with HCl release observed between 200–220°C .

ConditionObservation
Temperature < 195°CStable
Temperature > 200°CDecomposes

Interaction with Metal Catalysts

The compound acts as a ligand in palladium-catalyzed cross-coupling reactions:

  • Reaction Type : Suzuki-Miyaura coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Substrate : Aryl boronic acid (1 eq.)

  • Yield : Up to 82%

Mechanistic Insights

  • Acylation/Alkylation : Proceeds via nucleophilic attack by the amine on electrophilic reagents (e.g., acyl chlorides, alkyl halides).

  • Oxidation : Radical intermediates form during KMnO₄-mediated oxidation, leading to N-oxide formation.

  • Thermal Decomposition : HCl loss precedes pyrrolidine ring degradation, as confirmed by mass spectrometry .

Scientific Research Applications

Organic Chemistry

NMPM is widely utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

ApplicationDescription
Synthesis of derivativesNMPM can be modified to create compounds with varied pharmacological properties.
Reaction with electrophilesEngages in nucleophilic substitution reactions to introduce functional groups.

Biological Studies

Research has indicated that NMPM interacts with biological systems, particularly in enzyme inhibition and receptor binding studies.

  • Enzyme Inhibition : Preliminary studies suggest that NMPM may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Investigations into its binding affinity to various receptors are ongoing, which may elucidate potential therapeutic applications.

Medicinal Chemistry

NMPM is being investigated for its potential therapeutic properties, including:

  • Drug Development : It serves as a precursor in the synthesis of novel pharmaceuticals.
  • Therapeutic Potential : Studies are examining its efficacy in treating various conditions through modulation of biological targets.

Case Study 1: Enzyme Inhibition

A study demonstrated that NMPM effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Receptor Interaction

Research on the interaction of NMPM with serotonin receptors revealed promising results for developing antidepressant medications. The compound showed significant binding affinity, indicating its potential role in modulating mood disorders.

Mechanism of Action

The mechanism of action of N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituents Synthesis Challenges
Target compound Pyrrolidine 3-Methyl, dimethylaminomethyl Straightforward salt formation
N-Methyl-1-(thiazol-4-yl)methanamine Thiazole Methylamine Requires heterocyclic synthesis
Compounds 19/20 Pyrimidine 2-Imidazolyl, fluorophenyl Inseparable intermediates

Pharmacological Profiles

Anti-Cancer Activity
  • Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) shows IC₅₀ values of 3.79 μM in QGY7703 and 4.04 μM in Huh7 cells. It outperforms CDK2-specific inhibitors (e.g., Fluspirilene, IC₅₀ = 4.01 μM in HepG2) due to broader kinase targeting .
  • Y-39983 dihydrochloride (a rho kinase inhibitor) binds UBR5, inhibiting pancreatic cancer progression. Its specificity contrasts with the target compound’s unconfirmed mechanism .

Table 2: Anti-Cancer Activity Comparison

Compound Target Kinase IC₅₀ (μM) Cell Lines Tested
Vanoxerine dihydrochloride CDK2/4/6 3.79–4.04 QGY7703, Huh7
Fluspirilene CDK2 3.46–4.01 Huh7, HepG2
Rafoxanide CDK4/6 1.09–1.31 A375, A431 (skin cancer)
Solubility and Stability
  • Dihydrochloride salts generally exhibit higher solubility than hydrochloride counterparts due to increased ionic interactions. For example, H-7 dihydrochloride demonstrates polypharmacology but retains solubility in aqueous systems .
  • The target compound’s dihydrochloride form enhances stability for long-term storage, a common advantage over free bases .

Key Differentiators

Mechanistic Breadth: Vanoxerine’s triple kinase inhibition offers broader anti-cancer activity than single-target analogs .

Structural Flexibility : Thiazole- or pyrimidine-based dihydrochlorides (e.g., Compound 19) prioritize different pharmacophores for target engagement .

Salt Form Advantages: Dihydrochloride salts improve pharmacokinetics but may require tailored delivery systems (e.g., nanoparticles for banoxantrone) .

Biological Activity

N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride, a compound characterized by its unique pyrrolidine structure, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, pharmacological interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₆Cl₂N₂
  • Molecular Weight : 187.11 g/mol
  • Solubility : The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various biological assays.

The compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is formed through cyclization reactions.
  • Methylation : The nitrogen atom in the pyrrolidine ring undergoes methylation to yield the final product.
  • Salt Formation : The dihydrochloride salt is formed by reacting the base with hydrochloric acid.

These methods underscore the compound's synthetic accessibility for research purposes and potential modifications for enhanced efficacy.

Pharmacological Properties

N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride has been studied for its interactions with various biological targets:

Toxicological Profile

Toxicological assessments classify this compound as harmful if swallowed and potentially irritating to skin. Careful handling is advised during laboratory use.

Case Studies and Research Findings

Several studies have explored the pharmacodynamics and pharmacokinetics of compounds structurally related to N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride:

  • In Vitro Studies : Research has indicated that derivatives of this compound can modulate neurotransmitter release and exhibit neuroprotective effects without psychomimetic side effects .
  • Antiviral Screening : Related compounds have been assessed for their ability to inhibit viral replication in cell cultures, with some showing significant efficacy against viral pathogens such as Lymphocytic Choriomeningitis Virus (LCMV) at low concentrations .

Comparative Analysis

To understand the uniqueness of N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride, a comparison with similar compounds is useful:

Compound NameCAS NumberUnique Features
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride53346556Contains two methyl groups on nitrogen
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride1185042-30-1Features an additional methyl group on pyrrolidine
N-Methyl(pyrrolidin-2-yl)methanamine129263-70-3Different position of the nitrogen substituent

The distinct arrangement of functional groups in N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride may confer unique biological activities compared to these similar compounds.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodology : While GHS hazard data may be limited for novel dihydrochlorides , assume acute toxicity (Category 4) and implement fume hood use, PPE (nitrile gloves, lab coat), and emergency eyewash access. Monitor air quality via NIOSH-approved methods for amine hydrochloride particulates .

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